Target Identity Differentiation: PDHK1 Engagement Versus mGluR7 and Hsp90 Congeners
TTD database annotation identifies CAS 2034443-10-0 (Heterocyclic derivative 6) as a PDHK1 inhibitor with patented indication for metastatic and solid tumors [1]. This target identity distinguishes it from the most extensively characterized isoxazolo[4,5-c]pyridine analog, MMPIP (CAS 479077-02-6; 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one), which acts as a selective allosteric mGluR7 antagonist with KB values of 24-30 nM , and from 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine derivatives described as Hsp90 inhibitors [2]. While quantitative PDHK1 IC50 data for CAS 2034443-10-0 remains proprietary or unpublished, the PDHK1 target is mechanistically validated in oncology; for context, the literature benchmark PDHK1 inhibitor 4,5-diarylisoxazole 'compound 5k' achieves an IC50 of 17 nM against PDHK1 [3].
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | PDHK1 inhibitor (TTD annotation, quantitative IC50 not publicly disclosed) |
| Comparator Or Baseline | MMPIP: mGluR7 antagonist (KB 24-30 nM); Hsp90 inhibitor series: cytotoxic IC50 0.5-5 μM in tumor cell lines; 4,5-diarylisoxazole 5k: PDHK1 IC50 17 nM |
| Quantified Difference | Target class divergence: PDHK1 (metabolic kinase) vs mGluR7 (CNS GPCR) vs Hsp90 (chaperone); quantitative potency comparison not possible due to undisclosed target-compound IC50 |
| Conditions | Target annotation from TTD database; comparator data from published biochemical and functional assays |
Why This Matters
Users selecting compounds for PDHK1-focused oncology or cancer metabolism research cannot substitute this compound with mGluR7-targeted MMPIP or Hsp90-targeted analogs due to fundamentally different biological mechanisms.
- [1] Therapeutic Target Database (TTD). Drug ID: D0D0ML. Heterocyclic derivative 6. Target: Pyruvate dehydrogenase kinase 1 (PDHK1) Inhibitor. View Source
- [2] Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60. View Source
- [3] Zhang, Y., et al. (2014). Discovery and Optimization of 4,5-Diarylisoxazoles as Potent Dual Inhibitors of Pyruvate Dehydrogenase Kinase and Heat Shock Protein 90. Journal of Medicinal Chemistry, 57(23), 9869-9885. Compound 5k: PDHK1 IC50 = 17 nM. View Source
